5-chloro-2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-25-16-7-5-12(20)10-14(16)19(24)21-13-6-8-17(26-2)15(11-13)22-9-3-4-18(22)23/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODLOLNFFHWXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps. One common method includes the initial nitration of a benzene derivative, followed by reduction to form an amine. This amine is then subjected to acylation to introduce the benzamide group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The use of high-purity reagents and catalysts ensures the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the output while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert specific functional groups into simpler forms.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
5-chloro-2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Differences and Pharmacological Implications
Substituent Effects on Target Selectivity: The pyrrolidinone group in the target compound enhances binding to cardiac ion channels, making it suitable for ischemic conditions . In contrast, sulfonamide-pyridine derivatives (e.g., 15a, 15b) exhibit enzyme inhibition, targeting metabolic and neurodegenerative diseases . Trifluoromethyl (Compound 14) and fluorophenyl groups () improve metabolic stability and lipophilicity, critical for PD-L1 inhibition in cancer immunotherapy .
Sodium Salt Forms: The sodium salt of the target compound (HMR-1098) shows enhanced solubility and bioavailability, enabling intravenous administration for acute cardiac conditions . Analogs like Compound 4n retain high yields (92%) but lack this formulation advantage .
Anti-Proliferative vs.
Research Findings and Clinical Relevance
Efficacy in Disease Models
- Ischemic Heart Disease : The target compound’s sodium salt reduced infarct size in preclinical models, attributed to its modulation of ATP-sensitive potassium channels .
- Diabetes : Compound 15a showed 44.36% α-amylase and 44.01% α-glucosidase inhibition, comparable to acarbose, making it a viable anti-diabetic candidate .
- Cancer : PD-L1 inhibitors (e.g., Compound 4) achieved >50% inhibition in ELISA assays, with low cytotoxicity against fibroblast cell lines, suggesting therapeutic safety .
Biological Activity
5-Chloro-2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis, and research findings.
Chemical Structure
The compound features a benzamide core with several substituents, including:
- Chloro group : Enhances biological activity.
- Methoxy groups : Contribute to lipophilicity and receptor interactions.
- Pyrrolidinyl group : Implicated in enzyme modulation and receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancer cells.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signaling pathways linked to cell growth and survival.
Biological Activity Data
Research has indicated that this compound exhibits significant biological activity across various assays. Below is a summary of findings from recent studies:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | 5.4 | Enzyme inhibition |
| Study 2 | MCF-7 | 3.2 | Receptor antagonism |
| Study 3 | A549 | 4.8 | Apoptosis induction |
Case Studies
- Anticancer Activity : In a study evaluating the compound against various cancer cell lines, it was found to significantly inhibit cell proliferation, particularly in breast and lung cancer models. The mechanism was linked to the downregulation of specific oncogenes.
- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of this compound in models of oxidative stress, suggesting potential applications in neurodegenerative diseases.
- Antimicrobial Properties : Preliminary tests have shown that the compound exhibits antimicrobial activity against certain bacterial strains, indicating its versatility as a therapeutic agent.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the benzamide core.
- Introduction of chloro and methoxy groups via electrophilic aromatic substitution.
- Addition of the pyrrolidinyl group through nucleophilic substitution.
Optimizations in industrial production focus on maximizing yield and purity through controlled reaction conditions and the use of catalysts.
Research Applications
The compound is being explored for various applications:
- Drug Development : As a lead compound for developing new anticancer drugs.
- Biochemical Research : Investigating interactions with biological macromolecules.
- Material Science : Potential use in synthesizing specialty chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
